molecular formula C9H8BrFO B12955657 1-(4-Bromo-2-fluoro-3-methylphenyl)ethanone

1-(4-Bromo-2-fluoro-3-methylphenyl)ethanone

Cat. No.: B12955657
M. Wt: 231.06 g/mol
InChI Key: BPORDNIQLMFEDG-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO. It is a white to off-white solid with a distinct odor. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromo-2-fluoro-3-methylphenyl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-fluoroacetophenone with methylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromo-2-fluoro-3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluoro-3-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-fluorophenyl)ethanone
  • 1-(4-Bromo-3-fluoro-2-methylphenyl)ethanone
  • 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone

Uniqueness

1-(4-Bromo-2-fluoro-3-methylphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-(4-bromo-2-fluoro-3-methylphenyl)ethanone

InChI

InChI=1S/C9H8BrFO/c1-5-8(10)4-3-7(6(2)12)9(5)11/h3-4H,1-2H3

InChI Key

BPORDNIQLMFEDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)C)Br

Origin of Product

United States

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